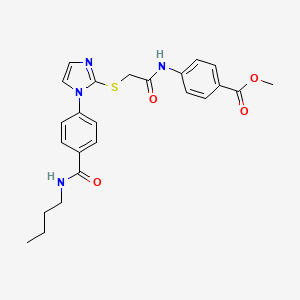

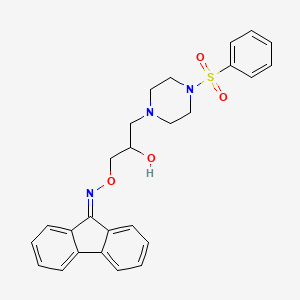

![molecular formula C18H17BrN2O3 B2573126 3-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921817-19-8](/img/structure/B2573126.png)

3-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide functional group . The specific compound you mentioned also contains a 2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl moiety, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the functional groups present in the molecule. Benzamides, for example, can undergo hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the benzamide group could influence its solubility and reactivity .Scientific Research Applications

Photophysical Properties and Synthetic Applications

Compounds with complex heterocyclic structures, including those with bromo-substitutions and benzamide functionalities, are frequently explored for their photophysical properties and potential applications in material science. For instance, studies on dimethyl derivatives of dibenzo[b,f]pyrrolo[1,2-d][1,4]oxazepine have highlighted their strong blue emission in dichloromethane, suggesting uses in fluorescent materials or organic light-emitting diodes (OLEDs) (Petrovskii et al., 2017).

Antibacterial and Antimicrobial Activity

Structural analogs incorporating benzamide or oxazepine units have been investigated for their antibacterial and antimicrobial activities. A notable example is the synthesis of novel analogs that displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating the potential of such compounds in developing new antibacterial agents (Palkar et al., 2017).

Synthesis of Complex Heterocycles

The synthesis of complex heterocyclic compounds, including those with bromo-substitutions, provides valuable insights into chemical methodologies and the potential for creating novel molecules with diverse applications. For example, the development of new dibenzo-tetraaza and dibenzo-dioxadiaza[14]annulenes using bromo-substituted vinamidinium salts demonstrates advanced synthetic routes to intricate molecular architectures (Mehranpour et al., 2013).

Molecular Interactions and Structural Analysis

The study of intermolecular interactions in antipyrine-like derivatives, including those with bromo and benzamide groups, provides insights into the structural basis of molecular behavior. X-ray structure characterization and DFT calculations of antipyrine derivatives have elucidated the importance of hydrogen bonding and π-interactions in stabilizing molecular structures, offering perspectives on the design of molecules with desired physical and chemical properties (Saeed et al., 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzamide derivatives have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-bromo-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O3/c1-18(2)10-24-15-7-6-13(9-14(15)21-17(18)23)20-16(22)11-4-3-5-12(19)8-11/h3-9H,10H2,1-2H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTIGJUUGDEUPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)NC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid](/img/structure/B2573044.png)

![5-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2573051.png)

![8-chloro-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2573052.png)

![7-Oxo-2-phenylmethoxycarbonyl-2,6-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2573061.png)

![1-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline](/img/structure/B2573063.png)